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Zinchexafluoroacetylacetonatedihydrate

Cat. No.: B13144294
M. Wt: 497.5 g/mol
InChI Key: IIJSMSIUDFBWTQ-UHFFFAOYSA-N
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Description

Significance of Zinc-Containing Coordination Compounds in Contemporary Chemistry

Zinc(II) coordination compounds are integral to numerous areas of contemporary chemistry, largely due to the unique properties of the zinc(II) ion. With its [Ar] 3d¹⁰ electron configuration, the Zn²⁺ ion is diamagnetic and colorless, and it does not possess ligand-field stabilization energy. wikipedia.org This configuration allows it to readily adopt various coordination geometries, most commonly four- (tetrahedral), five-, and six-coordinate (octahedral), without a strong preference for any single one. wikipedia.orglibretexts.org This geometric flexibility is crucial in biological systems, where zinc-containing enzymes often feature lower coordination numbers, leaving sites available for substrate binding. libretexts.org

The Zn²⁺ ion functions as an effective Lewis acid, capable of polarizing substrate bonds, a property essential for its catalytic role in over 300 enzymes, such as carbonic anhydrase and alcohol dehydrogenase. libretexts.orgnih.gov In bioinorganic chemistry, it is the most common Lewis acid, acting as a "superacid" at physiological pH where proton concentration is low. libretexts.org The kinetic lability of ligands in zinc complexes, meaning they can exchange rapidly, and the fast interconversion between coordination states are key to its catalytic efficiency. libretexts.org

Beyond biocatalysis, zinc coordination compounds are pivotal in materials science. They serve as nodes in metal-organic frameworks (MOFs) and coordination polymers, materials studied for gas storage, separation, and catalysis. Their general colorlessness and lack of redox activity in the +2 oxidation state contribute to the stability and predictable structure of the materials they form. wikipedia.org

Overview of Hexafluoroacetylacetonate Ligands: Structural and Electronic Attributes

The hexafluoroacetylacetonate (hfac) ligand, the conjugate base of hexafluoroacetylacetone (B74370) (hfacH), is a bidentate ligand that imparts distinct properties to the metal complexes it forms. Structurally, the hfac ligand coordinates to a metal ion through its two oxygen atoms, forming a six-membered chelate ring.

Compared to its non-fluorinated analogue, acetylacetonate (B107027) (acac), the hfac ligand confers greater volatility to its metal complexes. wikipedia.org This property is particularly advantageous for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), where volatile precursors are required to create thin films of metal oxides or other materials. The compound hexafluoroacetylacetone exists almost exclusively in its enol tautomeric form, CF₃C(OH)=CHC(O)CF₃. wikipedia.org

Historical and Current Research Trajectories of Zinc Hexafluoroacetylacetonate Dihydrate

Zinc hexafluoroacetylacetonate dihydrate, with the formula Zn(C₅HF₆O₂)₂·2H₂O, has been a subject of interest primarily for its utility as a precursor in materials science. cymitquimica.com Historically, research focused on the synthesis and basic characterization of metal β-diketonate complexes, including their thermal properties and volatility.

Current research trajectories for Zinc hexafluoroacetylacetonate dihydrate are heavily focused on its application in the synthesis of advanced materials. It is frequently used as a precursor for depositing thin films of zinc oxide (ZnO), a wide-bandgap semiconductor with applications in electronics, optoelectronics, and sensors. americanelements.com The compound's volatility and clean decomposition are advantageous for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD).

Furthermore, it serves as a starting material for the synthesis of zinc-containing nanoparticles and nanocomposites. americanelements.com The controlled thermal decomposition of Zinc hexafluoroacetylacetonate dihydrate allows for the formation of ZnO nanoparticles with specific morphologies and sizes, which are crucial for applications in catalysis and biomedical fields. nih.gov Its high solubility in polar solvents is another practical attribute for its use in various solution-based synthetic methods. cymitquimica.com

Compound Properties

Below is a table summarizing key properties of Zinc Hexafluoroacetylacetonate Dihydrate.

PropertyValue
Chemical Formula C₁₀H₆F₁₂O₆Zn
Molecular Weight 515.52 g/mol
CAS Number 16743-33-2
Appearance White crystalline solid/powder
Melting Point 155 °C (decomposes)
Synonyms Hexafluoroacetylacetone zinc derivative, Zinc hexafluoro-2,4-pentanedionate dihydrate

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4F12O5Zn B13144294 Zinchexafluoroacetylacetonatedihydrate

Properties

Molecular Formula

C10H4F12O5Zn

Molecular Weight

497.5 g/mol

IUPAC Name

zinc;1,1,1,5,5,5-hexafluoropentane-2,4-dione;hydrate

InChI

InChI=1S/2C5HF6O2.H2O.Zn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1H;1H2;/q2*-1;;+2

InChI Key

IIJSMSIUDFBWTQ-UHFFFAOYSA-N

Canonical SMILES

[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.O.[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Reproducible Preparation

Rational Design of Synthetic Pathways for Zinc Hexafluoroacetylacetonate Dihydrate

The synthesis of zinc hexafluoroacetylacetonate dihydrate [Zn(hfac)₂·2H₂O] is predicated on the reaction between a suitable zinc precursor and hexafluoroacetylacetone (B74370) (Hhfac) in the presence of a base. The rational design of this pathway involves meticulous selection of starting materials and precise control over reaction conditions to ensure high yield and purity of the final product.

The most common synthetic route involves the reaction of a zinc salt with hexafluoroacetylacetone. Precursors for the zinc ion are typically simple inorganic or organic salts that are soluble in the chosen solvent. Commonly used zinc precursors include zinc acetate (B1210297) dihydrate [Zn(CH₃COO)₂·2H₂O] and zinc chloride (ZnCl₂). researchgate.net The ligand precursor is 1,1,1,5,5,5-hexafluoro-2,4-pentanedione, also known as hexafluoroacetylacetone (Hhfac).

Zn²⁺ + 2 Hhfac + 2 H₂O → [Zn(hfac)₂·2H₂O] + 2 H⁺

To drive the reaction to completion, a base is typically added to neutralize the liberated protons. Common bases include sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃). The stoichiometry of the reactants is critical for obtaining the desired product. A molar ratio of 1:2 for the zinc salt to hexafluoroacetylacetone is theoretically required. researchgate.net However, a slight excess of the ligand may be used to ensure complete reaction of the zinc precursor. The amount of base should be stoichiometrically equivalent to the amount of Hhfac used to ensure complete deprotonation.

Table 1: Common Precursors for the Synthesis of Zinc Hexafluoroacetylacetonate Dihydrate
Precursor TypeExamplesKey Considerations
Zinc SaltZinc Acetate Dihydrate [Zn(CH₃COO)₂·2H₂O], Zinc Chloride (ZnCl₂)Solubility in the chosen solvent, potential for side reactions.
β-Diketone Ligand1,1,1,5,5,5-Hexafluoro-2,4-pentanedione (Hhfac)Purity of the ligand is crucial for the final product's quality.
BaseSodium Hydroxide (NaOH), Ammonia (NH₃)Strength of the base and its solubility.

The optimization of reaction parameters is essential for maximizing the yield and purity of zinc hexafluoroacetylacetonate dihydrate. Key parameters include temperature and the choice of solvent.

Temperature: The reaction is typically carried out at or near room temperature. Elevated temperatures can sometimes increase the reaction rate but may also lead to the formation of undesired byproducts or decomposition of the complex. For instance, in the synthesis of related zinc oxide nanoparticles from zinc acetylacetonate (B107027), temperature plays a crucial role in controlling the particle size and morphology, highlighting the sensitivity of zinc complexes to thermal conditions. nih.govmdpi.com

Solvent Systems: The choice of solvent is critical as it must dissolve the reactants and facilitate the reaction.

Ethanol (B145695): Ethanol is a commonly used solvent due to its ability to dissolve both the zinc salts and the hexafluoroacetylacetone ligand. It is also relatively easy to remove from the final product. The use of alcohols like ethanol can influence the morphology and aspect ratio of the resulting zinc-containing nanocrystals, suggesting that the solvent plays a role beyond just being a reaction medium. nih.gov

Supercritical CO₂ (scCO₂): Supercritical carbon dioxide has emerged as a green and effective solvent for the synthesis of metal complexes. For the synthesis of ZnO particles from zinc acetylacetonate, scCO₂ has been shown to drive the reaction at low temperatures. nih.gov The high diffusivity and low viscosity of scCO₂ can enhance mass transfer and potentially lead to the formation of highly pure crystalline products. The mechanism in scCO₂ may involve the formation of zinc-CO/CO₂-organic complexes that facilitate the reaction. nih.gov The use of scCO₂ can also simplify the downstream processing as it can be easily removed by depressurization.

Table 2: Optimization of Reaction Parameters
ParameterConventional ApproachAlternative/Optimized ApproachRationale for Optimization
TemperatureRoom TemperatureControlled heating (e.g., 40-60 °C)To increase reaction rate while avoiding decomposition.
SolventEthanol, WaterSupercritical CO₂Green solvent, enhanced mass transfer, simplified product isolation.

Factors Influencing Reaction Yield and Product Purity

Several factors can significantly impact the final yield and purity of the synthesized zinc hexafluoroacetylacetonate dihydrate.

pH of the Reaction Mixture: The pH of the solution must be carefully controlled. A sufficiently basic medium is required to deprotonate the Hhfac, but an excessively high pH may lead to the precipitation of zinc hydroxide.

Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure complete conversion of the reactants. The optimal reaction time is typically determined empirically by monitoring the product formation over time.

Crystallization and Purification: The method of product isolation and purification is critical. Slow crystallization, often achieved by slow evaporation of the solvent or by cooling the reaction mixture, generally yields larger and purer crystals. The product is typically washed with a non-polar solvent to remove any unreacted organic ligand.

Development of Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For the synthesis of metal complexes, this often involves the use of non-toxic solvents, renewable starting materials, and energy-efficient processes. nih.govrsc.org

While specific green synthesis routes for zinc hexafluoroacetylacetonate dihydrate are not extensively documented, the principles of green chemistry can be applied. The use of supercritical CO₂ as a solvent is a prime example of a greener approach, as it is non-toxic, non-flammable, and easily recyclable. nih.gov

Another green chemistry approach involves the use of plant extracts or microorganisms as reducing and capping agents in the synthesis of nanoparticles. nih.gov While this is more commonly applied to the synthesis of metal oxides, the underlying principles of using biocompatible and renewable resources could potentially be adapted for the synthesis of metal-organic complexes. The use of water as a solvent, where possible, also aligns with the principles of green chemistry.

Comparative Analysis of Synthetic Routes for Related Zinc β-Diketonate Complexes

A comparative analysis of the synthetic routes for zinc hexafluoroacetylacetonate dihydrate with other zinc β-diketonate complexes, such as zinc acetylacetonate [Zn(acac)₂], provides valuable insights into the influence of the ligand structure on the synthesis.

The synthesis of zinc acetylacetonate often follows a similar pathway to that of its hexafluorinated counterpart, involving the reaction of a zinc salt with acetylacetone (B45752) in the presence of a base. wikipedia.orgijcsrr.org However, there are key differences:

Acidity of the β-Diketone: Hexafluoroacetylacetone is significantly more acidic than acetylacetone due to the strong electron-withdrawing effect of the trifluoromethyl groups. This increased acidity can affect the choice of base and the reaction conditions.

Solubility and Volatility: The fluorinated complex, [Zn(hfac)₂·2H₂O], generally exhibits higher volatility and solubility in non-polar organic solvents compared to [Zn(acac)₂]. These properties are advantageous for applications such as chemical vapor deposition (CVD).

Reaction Kinetics: The electronic properties of the ligand can influence the reaction kinetics. The electron-withdrawing nature of the CF₃ groups in the hfac ligand can affect the stability of the resulting complex and the rate of its formation.

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Investigations for Structural Confirmation and Purity Assessment

Spectroscopic analysis is fundamental to confirming the molecular structure, detailing the ligand coordination, and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of diamagnetic molecules in solution. As the Zinc(II) ion possesses a d¹⁰ electronic configuration, it is diamagnetic, yielding sharp and well-resolved NMR signals. Although specific experimental spectra for the dihydrate complex are not extensively detailed in foundational literature, the expected ¹H and ¹⁹F NMR spectra can be predicted based on the molecular structure.

The symmetry of the bidentate hexafluoroacetylacetonate (hfac) ligand, once chelated to the zinc center, dictates a simple spectrum. The ¹H NMR spectrum is expected to show a single resonance corresponding to the methine proton (-CH=) of the chelate ring. Similarly, the ¹⁹F NMR spectrum should exhibit a single resonance for the six equivalent fluorine atoms of each trifluoromethyl (-CF₃) group. The positions of these signals confirm the integrity of the ligand framework upon coordination.

Table 1: Predicted NMR Spectroscopic Data for Zinchexafluoroacetylacetonatedihydrate

Nucleus Predicted Chemical Shift (δ) Multiplicity Assignment
¹H ~6.0 ppm Singlet Methine proton (-CH=)

Note: Predicted values are based on typical ranges for metal hexafluoroacetylacetonate complexes.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information on the functional groups and the nature of the metal-ligand bonds. The spectra of metal hexafluoroacetylacetonates are characterized by several key vibrational modes. acs.org

The presence of coordinated water molecules in the dihydrate complex is confirmed by a broad absorption band in the IR spectrum between 3200 and 3500 cm⁻¹, which is characteristic of O-H stretching vibrations. rsc.org Strong bands observed in the 1500–1700 cm⁻¹ region are assigned to the coupled stretching vibrations of the C=O and C=C bonds within the delocalized chelate ring. The strong electron-withdrawing effect of the -CF₃ groups typically shifts these bands to higher frequencies compared to non-fluorinated acetylacetonates. Intense absorptions corresponding to the C-F stretching modes of the trifluoromethyl groups are prominent in the 1100–1300 cm⁻¹ range. acs.org Vibrations at lower frequencies, typically below 500 cm⁻¹, are attributed to the Zn-O stretching modes, directly evidencing the coordination of the hfac ligand and water molecules to the zinc center. acs.org

Table 2: Key Vibrational Band Assignments for Metal Hexafluoroacetylacetonate Complexes

Wavenumber (cm⁻¹) Assignment Technique
3200–3500 ν(O-H) of coordinated water IR
~1640 ν(C=O) + ν(C=C) IR, Raman
~1560 ν(C=O) + ν(C=C) IR, Raman
~1530 ν(C=O) + ν(C=C) IR, Raman
1100–1300 ν(C-F) IR

Note: Wavenumbers are approximate and based on general data for related metal(II) hexafluoroacetylacetonate complexes. acs.orgacs.org

The electronic absorption spectrum of this compound is dominated by intense transitions within the hexafluoroacetylacetonate ligand, as the Zn(II) ion is electronically silent (d¹⁰) and does not exhibit d-d transitions. bath.ac.uk The spectrum typically displays strong absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated β-diketonate system. researchgate.net

The most intense absorption, usually found below 300 nm, is attributed to a π→π* transition localized on the ligand. A lower intensity shoulder or a distinct band at a longer wavelength, often observed around 300-340 nm, is typically assigned to an n→π* transition. These transitions are characteristic of the chromophoric nature of the chelated hfac ligand. researchgate.net

Table 3: Typical Electronic Transitions for the Hexafluoroacetylacetonate Ligand

Wavelength (λ_max) Molar Absorptivity (ε) Assignment
~290 nm High π→π*

Note: Wavelengths are representative and based on spectra of complexes containing the hfac ligand. researchgate.net

X-ray Diffraction Techniques for Crystalline and Nanocrystalline Analysis

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials, providing precise information on atomic positions, bond lengths, and bond angles.

Powder X-ray Diffraction (PXRD) is a crucial technique for confirming the phase purity and crystallinity of a bulk sample. The PXRD pattern of a microcrystalline sample of this compound would consist of a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks serve as a unique fingerprint for the crystalline phase. This experimental pattern can be compared against a theoretical pattern simulated from single-crystal X-ray diffraction data to confirm the identity and purity of the synthesized material. A well-defined pattern with sharp peaks is indicative of a highly crystalline material.

While the crystal structure for this compound has not been individually published, its cobalt(II) analogue, trans-diaquabis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)cobalt(II) dihydrate, is known to be isostructural. iucr.orgiucr.org Therefore, its crystallographic data provides a precise model for the molecular geometry and crystal packing of the zinc complex.

The compound crystallizes in the triclinic space group P-1. The central zinc atom is located on an inversion center and exhibits a nearly perfect octahedral coordination geometry. The coordination sphere is composed of four oxygen atoms from two bidentate hexafluoroacetylacetonate ligands in the equatorial plane and two oxygen atoms from two water molecules in the axial positions, resulting in a trans configuration. The structure is further stabilized by a network of hydrogen bonds involving the coordinated water molecules, uncoordinated water molecules of crystallization, and the oxygen and fluorine atoms of the hfac ligands. iucr.org

Table 4: Crystallographic Data for the Isostructural Co(II) Analogue

Parameter Value
Empirical Formula C₁₀H₆F₁₂O₆Co
Crystal System Triclinic
Space Group P-1
a (Å) 7.556(3)
b (Å) 7.822(3)
c (Å) 8.846(3)
α (°) 65.61(1)
β (°) 88.58(1)
γ (°) 81.33(1)
Volume (ų) 468.5(3)

Source: Data from the isostructural cobalt(II) complex, [Co(C₅HF₆O₂)₂(H₂O)₂]·2H₂O. iucr.org

Table 5: Mentioned Chemical Compounds

Compound Name Formula
This compound Zn(C₅HF₆O₂)₂·2H₂O
trans-diaquabis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)zinc(II) [Zn(C₅HF₆O₂)₂(H₂O)₂]
Hexafluoroacetylacetone (B74370) C₅H₂F₆O₂
trans-diaquabis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)cobalt(II) dihydrate [Co(C₅HF₆O₂)₂(H₂O)₂]·2H₂O

Application of XRD in Characterizing Derived Nanoparticle Structures

X-ray Diffraction (XRD) is a fundamental technique for elucidating the crystalline structure of nanoparticles derived from Zinchexafluoroacetylacetonate dihydrate. Through the analysis of diffraction patterns, researchers can determine the phase, crystallite size, and lattice strain of the resulting materials, most commonly Zinc Oxide (ZnO).

Studies consistently show that nanoparticles synthesized from zinc precursors crystallize into a hexagonal wurtzite structure. uowasit.edu.iqmathsjournal.com This is confirmed by comparing the obtained diffraction peaks with standard patterns, such as ICDD card no. 00-036-1451. uowasit.edu.iqmathsjournal.com The prominent peaks typically observed correspond to the (100), (002), and (101) crystallographic planes. uowasit.edu.iq The sharpness and intensity of these peaks are indicative of good crystallinity in the synthesized material. isroset.org

The average crystallite size (D) is a critical parameter that can be calculated from the broadening of the XRD peaks using the Debye-Scherrer equation. uowasit.edu.iqisroset.org Research indicates that the crystallite size can be controlled by varying synthesis conditions, such as reaction time and temperature. For instance, ZnO nanoparticles have been synthesized with average crystallite sizes ranging from approximately 19 nm to 36 nm. isroset.orgekb.eg In some preparations, sizes as small as 9 ± 2 nm have been achieved. researchgate.net The Williamson-Hall method is another analytical approach applied to XRD data to differentiate between the effects of crystallite size and lattice strain on peak broadening. ekb.egchalcogen.ro

ParameterTypical Value/FindingReference Method
Crystal StructureHexagonal WurtziteComparison with standard patterns (e.g., ICDD 00-036-1451) uowasit.edu.iqmathsjournal.com
Average Crystallite Size19 - 36 nmDebye-Scherrer Equation isroset.org
Lattice Strain AnalysisSeparated from size effectsWilliamson–Hall Plot ekb.egchalcogen.ro
Prominent Diffraction Peaks (2θ)~31.7°, ~34.4°, ~36.2°XRD Pattern Analysis uowasit.edu.iqmathsjournal.com

Electron Microscopy for Morphological and Nanoscale Structural Characterization

Transmission Electron Microscopy (TEM) provides direct visualization of the nanoparticles, offering crucial information about their size, shape, and distribution. TEM analysis of materials derived from Zinchexafluoroacetylacetonate dihydrate confirms the formation of discrete nanoparticles and allows for the measurement of their dimensions, corroborating findings from XRD analysis.

TEM micrographs reveal that the morphology of the synthesized ZnO nanoparticles can be controlled, with common shapes including semi-spherical particles and nanorods. researchgate.net The particle size distribution can be determined by measuring a statistically significant number of particles from TEM images. Studies have reported average particle sizes ranging from approximately 14 nm to 40 nm. researchgate.netresearchgate.net For example, one synthesis route produced nanoparticles with a mean size of 14.65 nm at 500°C, while another yielded particles of 39.42 nm at 325°C. researchgate.net The homogeneity of the nanoparticle system is often assessed by the sharpness of the peaks in the size distribution histogram derived from TEM images. researchgate.net Selected Area Electron Diffraction (SAED) patterns, obtained during TEM analysis, further confirm the crystalline nature of the nanoparticles. researchgate.net

Synthesis Condition/PrecursorObserved MorphologyMean Particle Size
Compound (A) at 325 °CNot specified39.42 nm researchgate.net
Compound (B) at 500 °CHomogeneous, spherical14.65 nm researchgate.net
Compound (B) at 550 °CNot specified33.68 nm researchgate.net
General Microwave-AssistedSpherical21 - 24 nm researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and morphology of thin films and composite materials created using Zinchexafluoroacetylacetonate dihydrate as a precursor. bookpi.org This technique scans the surface with a focused beam of electrons to produce high-resolution images of the material's structure. bookpi.org

Elemental Compositional Analysis: Energy-Dispersive X-ray Spectroscopy (EDS) and Related Methods

Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, is a standard technique for determining the elemental composition of materials derived from Zinchexafluoroacetylacetonate dihydrate. romjist.rorsc.org The analysis confirms the presence of the expected elements and can provide their relative atomic and weight percentages, verifying the purity of the synthesized material.

In the analysis of ZnO nanoparticles and thin films, EDS spectra consistently confirm the presence of Zinc (Zn) and Oxygen (O) as the primary constituent elements. researchgate.net The quantitative results typically show atomic percentages close to the stoichiometric values for ZnO. For instance, one study reported weight percentages of 77.94% for zinc and 25.06% for oxygen, which is near the theoretical bulk values. researchgate.net The absence of peaks corresponding to other elements in the EDS spectrum is a strong indicator of the high purity of the final product. researchgate.net EDS is also crucial for analyzing doped materials, where it can confirm the successful incorporation of dopant elements, such as Aluminum (Al), into the ZnO lattice. romjist.ro

Thermal Analysis Techniques: Investigating Decomposition and Material Transformation Pathways

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are vital for understanding the transformation of Zinchexafluoroacetylacetonate dihydrate into the final oxide material. TGA measures the change in mass of a sample as a function of temperature, revealing the distinct stages of decomposition.

The thermal decomposition of zinc-organic precursors like zinc acetylacetonate (B107027) hydrate (B1144303) typically occurs in multiple steps. The initial weight loss, occurring at temperatures between approximately 50°C and 100°C, is attributed to the loss of hydration water. researchgate.net A subsequent, more significant decomposition phase takes place at higher temperatures, generally up to around 300-350°C. core.ac.ukresearchgate.net This stage involves the thermal decomposition of the acetylacetonate ligands, leading to the formation of ZnO as the final solid residue. researchgate.net Evolved gas analysis coupled with mass spectrometry can identify the gaseous byproducts of this decomposition, which may include acetic acid, acetone, and carbon dioxide. core.ac.uk This detailed understanding of the decomposition pathway is crucial for optimizing synthesis parameters, such as annealing temperature, to ensure complete conversion of the precursor to pure ZnO. researchgate.net

Temperature Range (°C)EventAssociated Mass Loss
53 - 100 °CLoss of hydration water~8% researchgate.net
110 - 350 °CDecomposition of anhydrous precursor (e.g., zinc acetate)Formation of ZnO, release of organic byproducts core.ac.uk
> 350 °CStable residueFinal ZnO product remains core.ac.uk

Coordination Chemistry and Complex Formation Dynamics

The Role of Hexafluoroacetylacetonate as a Versatile Chelating Ligand

The hexafluoroacetylacetonate (hfac) anion, derived from hexafluoroacetylacetone (B74370), is a bidentate chelating ligand that forms a stable six-membered ring with a central metal ion. The presence of two trifluoromethyl (-CF₃) groups significantly influences its properties. These groups are strongly electron-withdrawing, which enhances the Lewis acidity of the metal center in the resulting complex. This increased acidity can, in turn, enhance the coordination ability of the metal center, making it more susceptible to interaction with other ligands.

The fluorination of the acetylacetonate (B107027) ligand also imparts greater volatility and thermal stability to the corresponding metal complexes. This property is particularly advantageous in applications such as chemical vapor deposition (CVD), where volatile precursors are required. Furthermore, the bulky trifluoromethyl groups can introduce significant steric hindrance, influencing the coordination geometry and the accessibility of the metal center to other molecules. The combination of these electronic and steric effects makes hexafluoroacetylacetonate a versatile ligand for the design of metal complexes with tailored properties.

Formation and Stability of Zinc Hexafluoroacetylacetonate Dihydrate Complexes and Coordination Polymers

Zinc(II) hexafluoroacetylacetonate dihydrate, [Zn(hfac)₂(H₂O)₂], is a crystalline solid that can be synthesized through the reaction of a zinc salt, such as zinc acetate (B1210297) dihydrate, with hexafluoroacetylacetone. The formation of the dihydrate complex indicates the propensity of the coordinatively unsaturated [Zn(hfac)₂] fragment to accept additional ligands, in this case, water molecules, to satisfy the coordination sphere of the zinc(II) ion. The stability of this complex is attributed to the strong chelation of the hfac ligands and the coordination of the water molecules.

These mononuclear complexes can serve as building blocks for the construction of more complex architectures, such as coordination polymers. By replacing the coordinated water molecules with bridging ligands, extended one-, two-, or three-dimensional networks can be formed. The choice of the bridging ligand and reaction conditions plays a crucial role in determining the dimensionality and topology of the resulting coordination polymer. For instance, the use of bidentate nitrogen-donor ligands like 4,4'-bipyridine (B149096) can lead to the formation of infinite chains or sheets.

In coordination complexes, the zinc(II) ion, with its d¹⁰ electron configuration, does not exhibit ligand field stabilization effects, allowing for flexible coordination geometries. Typically, zinc(II) adopts a tetrahedral or octahedral coordination environment. In the case of zinc(II) hexafluoroacetylacetonate dihydrate, the central zinc atom is coordinated to two bidentate hexafluoroacetylacetonate ligands and two water molecules. This results in a six-coordinate, distorted octahedral geometry. The four oxygen atoms from the two hfac ligands form the equatorial plane, while the two oxygen atoms from the water molecules occupy the axial positions.

The bond lengths and angles within the coordination sphere are influenced by the steric and electronic properties of the ligands. The Zn-O bonds to the hfac ligands are typically shorter than the Zn-O bonds to the water molecules, reflecting the stronger coordination of the chelating diketonate. The bite angle of the hfac ligand (O-Zn-O) is typically around 90°, consistent with the formation of a stable six-membered chelate ring.

Representative Zinc(II) Coordination Bond Lengths
BondTypical Bond Length (Å)
Zn-O (hfac)2.00 - 2.10
Zn-O (H₂O)2.10 - 2.20

Metal hexafluoroacetylacetonate complexes with other divalent and trivalent metals, such as cobalt(II) and aluminum(III), have been synthesized and structurally characterized. Comparative studies of these complexes with their zinc(II) analogue can provide valuable insights into the influence of the metal ion on the structural and electronic properties of the complex. For instance, cobalt(II) hexafluoroacetylacetonate can also form octahedral complexes, and in some cases, co-crystalline structures with other metal hexafluoroacetylacetonates have been observed.

Ligand Exchange Mechanisms and Reactivity in Solution and Solid State

The coordinated water molecules in zinc(II) hexafluoroacetylacetonate dihydrate can be relatively labile and susceptible to exchange with other ligands in solution. The mechanism of this ligand exchange can proceed through either a dissociative or an associative pathway. In a dissociative mechanism, a coordinated water molecule first detaches from the zinc center, forming a five-coordinate intermediate, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the zinc center, forming a seven-coordinate intermediate, followed by the departure of a water molecule. The preferred pathway is influenced by factors such as the nature of the incoming ligand, the solvent, and the steric crowding around the metal center.

In the solid state, ligand exchange can also occur, often initiated by thermal treatment. For example, heating zinc(II) hexafluoroacetylacetonate dihydrate can lead to the loss of water molecules, and in the presence of other potential ligands, solid-state transformation to a new complex can occur. Gas-phase ligand exchange reactions involving zinc hexafluoroacetylacetonate have also been studied, providing fundamental insights into the intrinsic reactivity of these complexes in the absence of solvent effects. nih.gov

Steric and Electronic Effects of Fluorination on Coordination Properties

The replacement of the methyl groups in acetylacetonate with trifluoromethyl groups in hexafluoroacetylacetonate has profound steric and electronic consequences.

Electronic Effects: The strongly electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the enolic proton in hexafluoroacetylacetone, making it a stronger acid than acetylacetone (B45752). When coordinated to a metal ion, the hfac ligand withdraws electron density from the metal center, increasing its Lewis acidity. This enhanced Lewis acidity can lead to stronger binding of additional donor ligands. A study on copper complexes showed that each additional CF₃ ligand can shift the resonant Cu K-edge energy by 2-3 eV, highlighting the significant electronic impact of this group. nih.gov

Steric Effects: The trifluoromethyl group is significantly bulkier than a methyl group. This increased steric bulk can influence the coordination number and geometry of the resulting metal complex. The steric hindrance between the CF₃ groups can affect the packing of the complexes in the crystal lattice and can also modulate the reactivity of the metal center by controlling the access of incoming ligands.

Summary of Steric and Electronic Effects of Fluorination
PropertyEffect of -CF₃ GroupsConsequence for Coordination Chemistry
ElectronicStrongly electron-withdrawingIncreased Lewis acidity of the metal center, stronger binding of donor ligands
StericIncreased bulkInfluences coordination geometry, can hinder ligand access to the metal center

Investigation of Heterometallic Coordination Systems Incorporating Zinc(II)

The versatile coordination chemistry of zinc(II) hexafluoroacetylacetonate makes it a suitable component for the construction of heterometallic systems. These are coordination complexes or polymers that contain two or more different metal ions. The synthesis of such systems can be achieved by reacting [Zn(hfac)₂] with a pre-formed complex of another metal that has available coordination sites, or by a one-pot reaction of the zinc precursor with another metal salt and a suitable bridging ligand.

For example, heterometallic Zn-4f coordination polymers have been synthesized, where the zinc ion and a lanthanide ion are linked by organic ligands. nih.gov The distinct coordination preferences and electronic properties of the different metal ions can lead to materials with interesting magnetic, luminescent, or catalytic properties. Gas-phase studies have also shown the formation of mixed-metal mixed-ligand products from hetero-metal precursors of acetylacetonate and hexafluoroacetylacetonate complexes. nih.gov The design and synthesis of heterometallic systems containing the [Zn(hfac)₂] unit is an active area of research, with the potential to generate novel functional materials.

Advanced Applications in Materials Science and Catalysis

Utilization as a Precursor for Zinc Oxide (ZnO) Nanoparticle Formation in Polymer Matrix Composites

Zinc hexafluoroacetylacetonate dihydrate is a key precursor for the in-situ formation of zinc oxide (ZnO) nanoparticles within polymer matrices. This method allows for the creation of polymer nanocomposites with tailored properties, where the ZnO nanoparticles are well-dispersed, leading to enhanced performance of the final material. The thermal decomposition of the zinc complex within the polymer matrix results in the formation of ZnO nanoparticles, a process that can be controlled to influence the size and distribution of the nanoparticles.

The incorporation of ZnO nanoparticles, synthesized from zinc hexafluoroacetylacetonate dihydrate, into polyimide films significantly modulates their optical properties. Polyimides are known for their excellent thermal stability and mechanical strength, and the addition of ZnO nanoparticles can further enhance their functionality, particularly for optoelectronic applications. nycu.edu.tw The presence of these nanoparticles can affect the refractive index, UV absorption, and photoluminescence of the polyimide films. nih.govbohrium.comresearchgate.net

Research has shown that the optical transmittance of ZnO-polyimide hybrid films can be tuned by varying the concentration of the ZnO nanoparticles. nycu.edu.tw Furthermore, the photoluminescence (PL) spectra of these hybrid films can exhibit both the characteristic emission of the polyimide and the defect-related emissions of the ZnO nanoparticles, offering possibilities for creating novel light-emitting materials. nih.gov

The choice of the zinc precursor is a critical factor that influences the characteristics of the resulting ZnO nanoparticles and, consequently, the performance of the polymer-ZnO nanocomposites. Different precursors, such as zinc hexafluoroacetylacetonate dihydrate and zinc nitrate (B79036) hexahydrate, exhibit different decomposition behaviors, which in turn affect the nucleation and growth of the ZnO nanoparticles. nih.govmdpi.com

Studies have shown that precursors with more complex ligands, like the hexafluoroacetylacetonate in zinc hexafluoroacetylacetonate dihydrate, can offer better control over the particle size and distribution due to the stabilizing effect of the ligand during the initial stages of nanoparticle formation. bohrium.comcapes.gov.br In contrast, simpler precursors like zinc nitrate may lead to faster reaction kinetics and potentially larger, more agglomerated nanoparticles. nih.gov

The precursor also influences the surface chemistry of the ZnO nanoparticles, which is crucial for their interaction and dispersion within the polymer matrix. The residual species from the precursor decomposition can affect the surface energy and compatibility of the nanoparticles with the host polymer. For instance, the fluorine-containing ligands from zinc hexafluoroacetylacetonate dihydrate may lead to different surface properties compared to the nitrate groups from zinc nitrate.

Zinc PrecursorTypical Nanoparticle CharacteristicsImpact on Composite Performance
Zinc Hexafluoroacetylacetonate DihydrateSmaller, more uniform particle size; better dispersion.Improved optical transparency; enhanced mechanical properties; better UV shielding.
Zinc Nitrate HexahydrateLarger particle size; potential for agglomeration.Reduced optical transparency; potential for phase separation; effective UV shielding. nih.gov
Zinc Acetate (B1210297) DihydrateVariable particle size depending on synthesis conditions. nih.govmdpi.comGood compatibility with some polymers; can influence the thermal stability of the composite. mdpi.com

When the size of the ZnO nanoparticles embedded in the polymer matrix is reduced to the order of the exciton (B1674681) Bohr radius (a few nanometers), quantum confinement effects become significant. nih.gov These effects lead to a widening of the bandgap and a blue shift in the UV-visible absorption and photoluminescence spectra. The polymer matrix plays a crucial role in stabilizing these quantum dots (QDs), preventing their agglomeration and preserving their unique optical properties. nih.gov

The light emission from ZnO-polymer hybrids can be a combination of near-band-edge (NBE) UV emission and deep-level-emission (DLE) in the visible range. mdpi.com The NBE emission is a result of the recombination of excitons, while the DLE is associated with intrinsic defects in the ZnO crystal lattice, such as oxygen vacancies and zinc interstitials. mdpi.com The intensity and wavelength of these emissions can be tuned by controlling the size of the ZnO nanoparticles and the interface between the nanoparticles and the polymer matrix.

By carefully selecting the zinc precursor, such as zinc hexafluoroacetylacetonate dihydrate, and controlling the synthesis conditions, it is possible to fabricate ZnO-polymer hybrid films with tailored light emission properties, ranging from the blue to the yellow part of the spectrum. nih.gov These materials hold promise for applications in solid-state lighting, displays, and optical sensors.

Role in Advanced Semiconductor Fabrication and Optoelectronic Device Development

Zinc hexafluoroacetylacetonate dihydrate serves as a valuable precursor in the fabrication of advanced semiconductor materials and optoelectronic devices. Its volatility allows for its use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to grow high-quality thin films of ZnO. These films are integral components in a variety of electronic and optoelectronic devices, including transparent conducting oxides (TCOs), thin-film transistors (TFTs), light-emitting diodes (LEDs), and solar cells. spie.orgresearchgate.net

The use of zinc hexafluoroacetylacetonate dihydrate can lead to the formation of ZnO films with controlled thickness, composition, and electronic properties. The fluorine from the hexafluoroacetylacetonate ligand can potentially be incorporated into the ZnO lattice, acting as a dopant and modifying the material's conductivity.

Furthermore, complexes of zinc hexafluoroacetylacetonate have been investigated for their luminescent properties, which are relevant for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org The ability to tune the electronic and optical properties of these materials makes them attractive for creating next-generation electronic components. nasa.govnasa.gov

Catalytic Applications in Organic Synthesis and Polymerization

Zinc-based catalysts, including those derived from zinc hexafluoroacetylacetonate dihydrate, are increasingly utilized in organic synthesis and polymerization due to their Lewis acidic nature, low toxicity, and cost-effectiveness compared to many other transition metal catalysts. forumias.com Zinc catalysts can promote a wide range of organic transformations with high selectivity and efficiency. researchgate.netresearchgate.net

In polymerization, zinc complexes are effective initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactone, to produce biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). nih.govmdpi.com The catalytic activity can be tuned by modifying the ligand environment around the zinc center.

While specific studies detailing the catalytic activity of zinc hexafluoroacetylacetonate dihydrate in the synthesis of organosilicon compounds are not extensively reported, the broader family of zinc catalysts has shown promise in this area. Zinc compounds can catalyze various reactions involving silicon-containing reagents, such as the hydrosilylation of carbonyl compounds. eurekaselect.com

The Lewis acidity of the zinc center can activate the Si-H bond of silanes, facilitating their addition to unsaturated functional groups. This catalytic activity is crucial for the synthesis of a wide range of organosilicon compounds that have applications in materials science, organic synthesis, and as protecting groups. Further research may explore the specific potential of zinc hexafluoroacetylacetonate dihydrate in this domain, leveraging its unique properties for enhanced catalytic performance.

Precursor for Chemical Vapor Deposition (CVD) of Zinc-Containing Thin Films

Zinc(II) hexafluoroacetylacetonate dihydrate serves as a key precursor in Chemical Vapor Deposition (CVD), a technique for producing high-quality thin films. Its utility is particularly notable in the fabrication of zinc oxide (ZnO) thin films, which are of significant interest for applications in optoelectronics, gas sensors, and transparent conducting oxides. kashanu.ac.irkoreascience.kr The choice of precursor is critical in CVD as it influences the growth rate, crystal quality, and purity of the deposited film. cuny.eduresearchgate.net

Several CVD-based methods utilize zinc-containing precursors, including aerosol-assisted chemical vapor deposition (AACVD) and metal-organic chemical vapor deposition (MOCVD). koreascience.krrsc.org In a typical MOCVD process, a precursor like a zinc acetylacetonate (B107027) derivative is thermally decomposed, and the resulting species react to form a thin film on a substrate. koreascience.krutm.md The volatility and thermal stability of the precursor are paramount for achieving uniform and high-quality films under relatively mild conditions. koreascience.kr

Research has shown that precursors with pre-formed polar Zn-O bonds, such as acetylacetonate complexes, tend to promote c-axis preferential growth in ZnO films, which is desirable for many electronic applications. rsc.org The deposition temperature is a crucial parameter, with studies showing ZnO film deposition on substrates like silicon and sapphire at temperatures ranging from 360°C to over 400°C. koreascience.krutm.md The properties of the resulting ZnO films, such as transparency, conductivity, and crystal structure, are directly influenced by the deposition conditions and the specific precursor used. rsc.orgutm.md While precursors like diethylzinc (B1219324) are common, acetylacetonate-based compounds offer an alternative for producing films with different structural and purity characteristics. kashanu.ac.irrsc.org

Table 1: Parameters in CVD of Zinc-Containing Thin Films Using Acetylacetonate-type Precursors

Parameter Typical Range/Value Substrate Examples Resulting Film/Properties Reference
Deposition Method MOCVD, AACVD Si (100), InP, Glass, Sapphire ZnO thin films koreascience.krrsc.orgutm.md
Substrate Temperature 300 - 500 °C Si (111), InP (100) Crystalline ZnO, c-axis orientation rsc.orgutm.md
Precursor Temperature 80 - 120 °C Glass Highly transparent (T > 80%) films utm.md
Carrier Gas Argon, Nitrogen Sapphire Polycrystalline or nanostructured ZnO cuny.eduutm.md

| Film Thickness | 0.1 - 0.12 µm | Si, Sapphire | Uniform films with grain sizes ~70 nm | koreascience.krutm.md |

Mechanistic Insights into Catalytic Cycles and Selectivity

Zinc(II) complexes, including those with acetylacetonate-type ligands, are recognized for their catalytic activity in various organic transformations. The Lewis acidic nature of the Zn(II) center is fundamental to its catalytic function, allowing it to activate substrates and facilitate reactions. mdpi.com In reactions like the ketone-amine-alkyne (KA²) coupling, which produces propargylamines, Zn(II) complexes have demonstrated notable catalytic efficiency. bg.ac.rsnih.gov

The catalytic cycle typically involves the coordination of one or more reactants to the zinc center. For instance, in the KA² coupling, the zinc complex can activate the ketone, making it more susceptible to nucleophilic attack by the amine. nih.gov The specific coordination environment around the Zn(II) ion, dictated by the ligands, plays a crucial role in determining the catalyst's activity and selectivity. The geometry of the complex—whether it is five-coordinate, six-coordinate, or otherwise—and the nature of the donor atoms influence the accessibility and reactivity of the catalytic site. bg.ac.rs

Investigations into the dehydration and dehydrogenation of isobutanol have shown that the selectivity towards different products (isobutene vs. isobutyraldehyde) is highly dependent on the catalyst composition. researchgate.net While specific mechanistic studies on catalytic cycles involving Zinc(II) hexafluoroacetylacetonate are not extensively detailed in the provided research, the principles derived from related Zn(II) systems are applicable. The electron-withdrawing fluoro groups in the hexafluoroacetylacetonate ligand are known to enhance the coordination ability and Lewis acidity of the zinc center, which could, in turn, influence its catalytic performance. researchgate.net The choice of ligands and reaction conditions allows for the tuning of the electronic and steric properties of the zinc center, thereby controlling the selectivity of the catalytic process. bg.ac.rshelsinki.fi

Contribution to Research in Molecular Magnetism, Particularly in Heterometallic Systems

Zinc(II) hexafluoroacetylacetonate is a valuable precursor in the synthesis of heterometallic complexes for research in molecular magnetism. researchgate.net The Zn(II) ion itself is diamagnetic (d¹⁰ configuration), meaning it does not possess unpaired electrons to contribute directly to the magnetic properties. nih.gov However, its role is crucial as a structural component that organizes paramagnetic metal ions (like lanthanides or other transition metals) into specific arrangements, thereby mediating the magnetic interactions between them. researchgate.netresearchgate.net

The use of {Zn(hfac)₂} (where hfac = hexafluoroacetylacetonate) as a precursor is advantageous because the electron-withdrawing nature of the fluorinated hfac ligands enhances the Lewis acidity of the zinc ion, promoting coordination with other ligands. researchgate.net This facilitates the construction of complex molecular architectures. Researchers have successfully synthesized heterometallic dinuclear and polynuclear complexes by reacting a zinc-containing metalloligand with salts of other metals, such as copper(II) or lanthanides. researchgate.netnih.gov

In these heterometallic systems, the diamagnetic Zn(II) ion acts as a bridge or a structural scaffold, holding paramagnetic centers at fixed distances and orientations. This control over the molecular structure is essential for studying the nature and strength of magnetic coupling (ferromagnetic or antiferromagnetic) between the paramagnetic ions. mdpi.com For example, new complexes have been synthesized by reacting zinc hexafluoroacetylacetonate with pyridyl-substituted nitroxide radicals, which are organic molecules with an unpaired electron. researchgate.net The resulting crystal structure dictates the intra- and intermolecular magnetic interactions between the radical units, which can be studied using techniques like magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR). researchgate.net The design of these systems allows for a systematic investigation of how structure correlates with magnetic properties, a fundamental goal in the field of molecular magnetism. researchgate.netmdpi.com

Table of Mentioned Compounds

Compound Name Chemical Formula / Abbreviation
Zinc(II) hexafluoroacetylacetonate dihydrate Zn(C₅HF₆O₂)₂ · 2H₂O
Zinc Oxide ZnO
Diethylzinc Zn(C₂H₅)₂
Argon Ar
Nitrogen N₂
Silicon Si
Sapphire Al₂O₃
Indium Phosphide InP
Isobutanol (CH₃)₂CHCH₂OH
Isobutene (CH₃)₂C=CH₂
Isobutyraldehyde (CH₃)₂CHCHO
Copper(II) Cu²⁺

Theoretical and Computational Investigations

Quantum Chemical Calculations: Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the fundamental electronic properties of zinc complexes. biointerfaceresearch.com These calculations provide a detailed picture of the molecular orbitals, electron density distribution, and the nature of the chemical bonds within the Zinc(II) hexafluoroacetylacetonate dihydrate molecule.

The electronic structure is primarily determined by the interactions between the zinc d-orbitals and the orbitals of the ligand donor atoms. researchgate.net In this complex, the zinc(II) ion, with its filled d-shell ([Ar]d¹⁰) configuration, does not have ligand field stabilization energies, which contributes to its flexible coordination geometry. nih.gov The bonding involves significant covalent character between the zinc center and the oxygen atoms of both the hexafluoroacetylacetonate (hfac) and water ligands. nih.gov Calculations can quantify the charge distribution, typically showing a partial positive charge on the zinc atom and negative charges on the oxygen atoms, indicating the polar nature of the Zn-O bonds.

Reactivity can also be explored using these methods. For instance, DFT calculations can rationalize the outcomes of chemical reactions by analyzing the energies of intermediate structures. hw.ac.uk By mapping the potential energy surface, researchers can identify the lowest energy pathways for reactions, such as ligand exchange or catalytic cycles. The evaluation of atomic charges is a key aspect of applying quantum chemical calculations to understand molecular systems and reactivity. biointerfaceresearch.com

Below is a table representing typical data obtained from a DFT calculation on a zinc complex, illustrating key electronic properties.

PropertyCalculated ValueDescription
HOMO Energy -7.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons.
LUMO Energy -1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eVAn indicator of chemical reactivity and electronic excitation energy.
Mulliken Charge on Zn +1.35 eThe partial atomic charge on the zinc center, indicating its electrophilic nature.
Zn-O (hfac) Bond Length 2.05 ÅThe calculated average distance between the zinc ion and the oxygen atoms of the hfac ligand.
Zn-O (water) Bond Length 2.12 ÅThe calculated average distance between the zinc ion and the oxygen atoms of the water ligands.

Molecular Dynamics Simulations: Understanding Material Behavior at the Atomic Level

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nd.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of material behavior at the atomic scale. For Zinc(II) hexafluoroacetylacetonate dihydrate, these simulations can reveal information about its structural dynamics, stability, and interactions with surrounding molecules.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical calculations to determine the forces between atoms, are particularly powerful for studying systems like hydrated zinc ions. mostwiedzy.pl Such simulations have shown that while a hexacoordinated Zn(H₂O)₆²⁺ complex is the dominant form for zinc in water, there is a notable presence of a pentacoordinated Zn(H₂O)₅²⁺ species. mostwiedzy.pl This dynamic equilibrium is linked to the dissociative exchange of water molecules in the hydration shell, a fundamental process that MD can capture in molecular detail. mostwiedzy.pl

These simulations are also employed to understand how zinc-containing molecules interact with larger systems, such as biological membranes or proteins. nih.govnih.gov For example, studies on other zinc complexes have shown how the ion can stabilize specific protein conformations by coordinating with amino acid residues. nih.gov A typical MD simulation involves defining a simulation box with the molecule of interest, solvating it, and running the simulation for a set amount of time to observe its behavior under specific temperature and pressure conditions. nih.gov

The table below outlines typical parameters for setting up an MD simulation for a hydrated zinc complex.

ParameterSettingPurpose
Force Field CHARMM / AMBERA set of parameters used to describe the potential energy of the system's particles.
Water Model TIP3PA common model for representing water molecules in the simulation.
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles (N), pressure (P), and temperature (T) constant.
Temperature 300 KSimulates the system at room temperature.
Pressure 1 barSimulates the system at standard atmospheric pressure.
Simulation Time 100 - 500 nsThe duration of the simulation, chosen to be long enough to observe the phenomena of interest.

Mechanistic Studies of Zinc Coordination and Catalytic Pathways

The catalytic activity of zinc compounds is intrinsically linked to the versatile coordination chemistry of the Zn(II) ion. scite.ai Mechanistic studies focus on understanding the step-by-step processes involved in chemical reactions, including the role of the zinc center's coordination environment. Zinc(II) can readily form complexes with various coordination numbers (typically 4, 5, or 6) and geometries, allowing it to adapt to the steric and electronic demands of different reactants and intermediates in a catalytic cycle. scite.ai

The coordination environment in zinc complexes is typically dominated by oxygen, nitrogen, and sulfur donor atoms from ligands. nih.gov In Zinc(II) hexafluoroacetylacetonate dihydrate, the zinc is coordinated by oxygen donors from both the hfac ligands and the water molecules. The lability of these ligands, particularly the water molecules, is key to its potential catalytic function. Ligand exchange, where a reactant molecule displaces a coordinated water molecule, is often the first step in a catalytic process. nih.govijtsrd.com

Studies on zinc-based catalysts, such as zinc oxide, have provided models for understanding catalytic pathways. For example, it has been proposed that oxygen vacancies on the surface of ZnO crystals can serve as the active sites for reactions like methanol (B129727) synthesis. d-nb.info In this model, a reactant molecule like carbon monoxide can adsorb at the vacancy site, initiating the catalytic conversion. d-nb.info Such mechanistic insights are crucial for designing more efficient catalysts.

Analysis of Binding Energies and Ligand Interactions within Complexes

The stability of a metal complex is quantified by the binding energy between the central metal ion and its surrounding ligands. Computational chemistry allows for the precise calculation of these energies, providing insight into the strength and nature of the ligand interactions. For Zinc(II) hexafluoroacetylacetonate dihydrate, this involves calculating the energy required to separate the hexafluoroacetylacetonate and water ligands from the Zn(II) ion.

Gas-phase studies of ligand exchange reactions involving zinc hexafluoroacetylacetonate provide experimental data that can be compared with theoretical binding energy calculations. nih.gov These studies investigate the transfer of ligands between different metal centers, revealing the relative stability of the resulting complexes. nih.gov The interplay between different ligands in the coordination sphere is also critical; in solution, heteroleptic (mixed-ligand) complexes can exist in equilibrium with their homoleptic counterparts, a process governed by the relative binding energies. rug.nl

The following table provides hypothetical binding energies for different interactions within a zinc complex, illustrating the relative strengths of these bonds.

InteractionRepresentative BondCalculated Binding Energy (kcal/mol)
Primary Ligand Zn-(hfac)-95
Solvent Ligand Zn-(H₂O)-80
Substrate Binding Zn-(Substrate)-25

Predictive Modeling for Optoelectronic and Catalytic Performance

Predictive modeling uses theoretical and computational data to forecast the properties and performance of materials, accelerating the discovery and design of new functional compounds. This approach is particularly valuable for predicting the optoelectronic and catalytic potential of materials like Zinc(II) hexafluoroacetylacetonate dihydrate and its derivatives.

For optoelectronic applications, models can correlate a precursor's molecular structure with the properties of the resulting material. nih.gov For example, theoretical calculations can predict the band gap, conductivity, and transparency of zinc oxide thin films derived from different zinc precursors. nih.gov By systematically modifying the ligands on the zinc complex in a computational model, researchers can tune the predicted properties of the final material, guiding experimental efforts toward the most promising candidates.

In catalysis, predictive models aim to identify the key structural or electronic features—known as descriptors—that correlate with high catalytic activity. For zinc-based catalysts, studies have shown that properties like the presence of specific crystal planes or the density of surface defects can be critical for performance. d-nb.inforsc.org Density of states (DOS) calculations, for instance, can predict that a certain crystal plane in ZnO has a more favorable electronic structure for catalysis. rsc.org Machine learning models can be trained on datasets from high-throughput screening experiments to identify complex relationships between catalyst composition and performance, further accelerating the design of improved catalysts.

This table summarizes how predictive models are applied to forecast material performance.

Target PropertyModeling ApproachKey DescriptorsPredicted Outcome
Optoelectronic DFT, Structure-Property RelationshipsMolecular structure, HOMO-LUMO gap, ligand typeFilm conductivity, transparency, band gap nih.gov
Catalytic DFT, Machine LearningDefect density, crystal facet, binding energiesReaction rate, product selectivity d-nb.info

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Their Implications

Research into zinc hexafluoroacetylacetonate dihydrate, a coordination compound, has yielded significant insights into its synthesis, structure, and properties. The compound is often synthesized through the reaction of zinc(II) salts with hexafluoroacetylacetone (B74370) in the presence of a base, leading to the formation of a crystalline solid. Structural analyses, primarily through single-crystal X-ray diffraction, have elucidated the coordination geometry around the central zinc ion. These studies reveal that the zinc atom is typically coordinated to two hexafluoroacetylacetonate ligands and two water molecules, resulting in a distorted octahedral geometry.

The implications of these findings are substantial for the field of coordination chemistry. The stability and well-defined structure of zinc hexafluoroacetylacetonate dihydrate make it a valuable precursor for the synthesis of more complex coordination polymers and metal-organic frameworks (MOFs). By replacing the coordinated water molecules with various organic linkers, researchers can construct materials with tailored porosity and functionality. Furthermore, the spectroscopic and thermal properties of this compound have been characterized, providing a foundational understanding for its application in various technological domains. For instance, its volatility and thermal stability are critical for its use as a precursor in chemical vapor deposition (CVD) processes for fabricating zinc-containing thin films.

Identification of Unexplored Areas in Zinc Hexafluoroacetylacetonate Dihydrate Coordination Chemistry

Despite the progress made, several aspects of the coordination chemistry of zinc hexafluoroacetylacetonate dihydrate remain underexplored. A primary area for future investigation is the systematic exploration of ligand substitution reactions. While the replacement of water molecules is known, a comprehensive study of the kinetics and thermodynamics of these reactions with a wide array of monodentate and bidentate ligands is lacking. Such studies could reveal new synthetic pathways to novel zinc-based complexes with unique electronic and steric properties.

Another largely unexplored frontier is the reactivity of the coordinated hexafluoroacetylacetonate ligand itself. The electron-withdrawing nature of the trifluoromethyl groups makes the acetylacetonate (B107027) backbone susceptible to nucleophilic attack, a feature that could be exploited for post-synthetic modification of coordinated ligands. Furthermore, the coordination flexibility of the zinc(II) ion, which can adopt various coordination numbers and geometries, has not been fully leveraged. nih.gov Investigating the influence of solvent, temperature, and ligand sterics on the resulting coordination geometry could lead to the isolation of complexes with unusual structures and reactivity. The synthesis of coordination polymers using this compound as a building block is also an area with significant potential for creating novel materials with interesting properties. rsc.org

Prospective Applications in Emerging Advanced Materials Science Domains

The unique properties of zinc hexafluoroacetylacetonate dihydrate and its derivatives position them as promising candidates for several emerging applications in advanced materials science. In the realm of microelectronics, its utility as a precursor for the atomic layer deposition (ALD) and CVD of high-quality zinc oxide (ZnO) thin films is of particular interest. ZnO is a wide-bandgap semiconductor with applications in transparent conducting oxides, sensors, and light-emitting diodes (LEDs). The fluorinated nature of the ligand can also be advantageous in creating fluorine-doped ZnO films with enhanced conductivity.

Furthermore, the development of new luminescent materials based on zinc hexafluoroacetylacetonate complexes is a promising avenue. By incorporating organic chromophores as ancillary ligands, it is possible to synthesize materials with tunable emission properties for applications in organic light-emitting diodes (OLEDs) and bio-imaging. rsc.orgresearchgate.net The potential for creating porous coordination polymers and MOFs from this precursor could lead to applications in gas storage, separation, and catalysis. The defined coordination sites on the zinc ion can act as active centers for catalytic transformations.

The Role of Advanced Computational Chemistry in Future Research Endeavors

Advanced computational chemistry, particularly density functional theory (DFT), is poised to play a pivotal role in advancing the understanding and application of zinc hexafluoroacetylacetonate dihydrate. rsc.org Computational modeling can provide deep insights into the electronic structure, bonding, and reactivity of this compound and its derivatives, complementing experimental findings. nih.govnih.gov For instance, DFT calculations can be employed to predict the geometries of novel complexes, elucidate reaction mechanisms for ligand substitution, and calculate spectroscopic properties to aid in the interpretation of experimental data. rsc.org

Moreover, computational screening can accelerate the discovery of new materials with desired properties. By simulating the interaction of various guest molecules with potential MOFs derived from zinc hexafluoroacetylacetonate dihydrate, researchers can predict their performance in applications like carbon capture and storage before undertaking laborious and expensive experimental synthesis. rsc.org Quantum mechanical/molecular mechanical (QM/MM) hybrid calculations can also be used to model the behavior of these zinc complexes in complex biological environments, opening doors for applications in medicinal chemistry. nih.gov The synergy between computational and experimental approaches will be crucial for unlocking the full potential of this versatile coordination compound. rsc.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.